3-(thiophen-2-yl)benzene-1-sulfonamide
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Overview
Description
3-(thiophen-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C10H9NO2S2 and a molecular weight of 239.32 g/mol . This compound features a thiophene ring attached to a benzene sulfonamide group, making it a member of the sulfonamide class of compounds. Sulfonamides are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)benzene-1-sulfonamide typically involves the reaction of thiophene derivatives with benzene sulfonyl chloride under basic conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(thiophen-2-yl)benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)benzene-1-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antimicrobial effects . Additionally, the thiophene ring can interact with various molecular targets, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Similar structure but lacks the benzene ring.
Benzene-1-sulfonamide: Similar structure but lacks the thiophene ring.
Thiophene-2-carboxamide: Similar structure but has a carboxamide group instead of a sulfonamide group.
Uniqueness
3-(thiophen-2-yl)benzene-1-sulfonamide is unique due to the presence of both a thiophene ring and a benzene sulfonamide group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, enhancing its versatility in scientific research and industrial applications .
Properties
CAS No. |
760209-37-8 |
---|---|
Molecular Formula |
C10H9NO2S2 |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
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